An In-depth Technical Guide to Arylsulfonyl Fluorides for Drug Discovery: A Focus on Toluene-2,4-disulfonyl fluoride and its Analogs
An In-depth Technical Guide to Arylsulfonyl Fluorides for Drug Discovery: A Focus on Toluene-2,4-disulfonyl fluoride and its Analogs
Introduction: Navigating the Landscape of Sulfonyl Fluorides
This guide addresses the properties and applications of Toluene-2,4-disulfonyl fluoride (CAS 453-55-4). It is important to note that while this specific difluorinated toluene derivative is of interest, detailed experimental data for it is sparse in peer-reviewed literature and commercial databases. However, the core functional group, the arylsulfonyl fluoride, is a cornerstone of modern chemical biology and drug discovery. Its unique combination of stability and tunable reactivity has made it an indispensable tool for researchers.[1][2][3][4]
Therefore, to provide a comprehensive and technically robust resource, this whitepaper will focus on the well-characterized and widely used structural analog, p-Toluenesulfonyl fluoride (p-TsF, CAS 455-16-3) , as a representative model for the arylsulfonyl fluoride class. The principles of synthesis, reactivity, and application discussed herein are directly translatable to Toluene-2,4-disulfonyl fluoride and other multi-substituted analogs, offering researchers a solid foundation for their work with this powerful class of reagents. We will delve into the physicochemical properties, core reactivity, synthetic methodologies, and critical applications that make these molecules vital for developing next-generation therapeutics.
PART 1: Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is paramount for its effective use. The arylsulfonyl fluoride moiety is characterized by the strong, covalent S-F bond, which imparts considerable stability compared to its sulfonyl chloride or bromide counterparts.[2] This stability allows for greater functional group tolerance in complex syntheses and safer handling.
Quantitative Data Summary
The properties of p-Toluenesulfonyl fluoride (p-TsF) are summarized below, serving as a reliable reference point for the broader class of toluene-based sulfonyl fluorides.
| Property | Value | Source |
| CAS Number | 455-16-3 | [5] |
| Molecular Formula | C₇H₇FO₂S | [5] |
| Molecular Weight | 174.19 g/mol | |
| Appearance | White to cream crystalline solid or powder | [5] |
| Melting Point | 41-42 °C (lit.) | [6] |
| Boiling Point | 112 °C at 16 mmHg (lit.) | [6] |
| Flash Point | 106 °C (222.8 °F) - closed cup | |
| InChI Key | IZZYABADQVQHLC-UHFFFAOYSA-N | [5] |
Spectroscopic Characterization (¹H, ¹³C, ¹⁹F NMR)
Spectroscopic analysis is critical for confirming the identity and purity of sulfonyl fluorides. For a molecule like Toluene-2,4-disulfonyl fluoride, one would expect a complex aromatic region in the ¹H NMR spectrum due to the asymmetric substitution. Using p-TsF as our model, the expected NMR signals in a solvent like CDCl₃ are:
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¹H NMR: A characteristic singlet for the methyl (CH₃) protons typically appears around 2.4 ppm. The aromatic protons present as two distinct doublets in the 7.3-7.9 ppm range, typical of a para-substituted benzene ring.[7]
-
¹³C NMR: The methyl carbon signal is observed around 21 ppm. The aromatic carbons show four distinct signals, with the carbon attached to the sulfonyl group being the most downfield.[8][9]
-
¹⁹F NMR: A singlet is observed for the fluorine atom. The chemical shift is a key diagnostic feature for the sulfonyl fluoride group.[10]
For Toluene-2,4-disulfonyl fluoride, the ¹H NMR would show three distinct aromatic proton signals and one methyl signal. The ¹⁹F NMR would likely display two distinct signals if the electronic environments of the two -SO₂F groups are sufficiently different, or one if they are coincidental.
PART 2: Synthesis and Core Reactivity
The utility of arylsulfonyl fluorides is underpinned by their accessible synthesis and predictable, powerful reactivity.
Synthetic Methodologies
The most common and robust method for preparing arylsulfonyl fluorides is through halide exchange from the corresponding arylsulfonyl chlorides, which are often commercially available and inexpensive.[2][11] This transformation is typically achieved using a fluoride salt like potassium fluoride (KF) or potassium bifluoride (KHF₂).[11]
This protocol describes a standard procedure for converting p-toluenesulfonyl chloride to p-toluenesulfonyl fluoride. The causality behind using a phase-transfer catalyst (like 18-crown-6) or a biphasic system is to improve the solubility and reactivity of the fluoride salt in the organic solvent.
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-toluenesulfonyl chloride (1.0 equiv).
-
Solvent and Fluoride Source: Add a suitable solvent such as acetonitrile or a water/acetone biphasic mixture.[11] Add an excess of potassium fluoride (e.g., 2-3 equiv).
-
Catalysis (Optional but Recommended): If using a non-polar solvent, add a catalytic amount of 18-crown-6 ether (e.g., 0.1 equiv) to enhance the nucleophilicity of the fluoride ion.[2]
-
Reaction: Heat the mixture to reflux (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or silica gel chromatography to yield the pure arylsulfonyl fluoride.
Pillars of Reactivity
The reactivity of the S-F bond is the key to the utility of arylsulfonyl fluorides. While stable in bulk, this bond can be activated to react with nucleophiles, particularly within the constrained environment of a protein binding site.
-
Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry: Popularized by Sharpless and coworkers, SuFEx is a powerful click chemistry reaction involving the reaction of a sulfonyl fluoride with a silyl-protected nucleophile (like a phenol or amine) to form a stable sulfonate or sulfonamide linkage.[2][4] This reaction is highly efficient and has a broad scope, making it invaluable for materials science and bioconjugation.
-
Covalent Protein Modification: In drug discovery, arylsulfonyl fluorides are prized as "warheads" for targeted covalent inhibitors.[12] They exhibit remarkable selectivity for nucleophilic amino acid residues such as serine, threonine, tyrosine, and lysine.[1] The rationale for their effectiveness is that the sulfonyl fluoride is relatively inert in the aqueous environment of the bloodstream but becomes a potent electrophile when a specific protein binding event brings it into close proximity with a nucleophilic residue, which then attacks the sulfur atom, displacing the fluoride ion.[12]
-
Deoxyfluorination: Certain activated sulfonyl fluorides, in combination with a base, can serve as reagents for the deoxyfluorination of alcohols, converting a C-OH bond to a C-F bond.[13][14] This provides an alternative to more hazardous fluorinating agents.
PART 3: Applications in Drug Development
The unique reactivity profile of arylsulfonyl fluorides makes them exceptionally well-suited for modern drug discovery campaigns.
-
Targeted Covalent Inhibitors (TCIs): The ability to form a permanent covalent bond with a target protein offers significant pharmacological advantages, including prolonged duration of action and increased potency. Sulfonyl fluorides are ideal for this purpose because their stability minimizes off-target reactions, while their latent reactivity ensures modification only occurs at the intended site.[1][12]
-
Chemical Probes and Activity-Based Protein Profiling (ABPP): Sulfonyl fluorides are frequently incorporated into chemical probes to identify and characterize enzyme function. In ABPP, a sulfonyl fluoride probe is used to covalently label active enzymes in a complex biological sample, allowing for their subsequent identification and quantification by techniques like mass spectrometry. This is a powerful method for understanding disease states and identifying new drug targets.[2]
PART 4: Safety and Handling
As a Senior Application Scientist, I must emphasize that scientific advancement cannot come at the expense of safety. Arylsulfonyl fluorides are corrosive and hazardous materials that demand respect and proper handling.[15]
Mandatory Safety Protocol
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[16] Ensure that an eyewash station and safety shower are immediately accessible.[17]
-
Ventilation: All manipulations of solid or dissolved sulfonyl fluorides must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[17]
-
Incompatible Materials: Avoid contact with water, as many related sulfonyl halides and chlorides react violently.[18] Keep away from strong bases and strong oxidizing agents, as these can promote decomposition or unwanted reactions.[15][19]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[19] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent slow hydrolysis from atmospheric moisture.[19]
-
Spill & Disposal: In case of a spill, evacuate the area. Do not add water. Sweep up the solid material carefully, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[16] All waste must be disposed of according to institutional and local regulations.[15]
Conclusion
Toluene-2,4-disulfonyl fluoride and its arylsulfonyl fluoride relatives represent a class of reagents with profound impact. Their journey from niche chemical curiosities to central players in SuFEx click chemistry and covalent drug design is a testament to their robust and versatile nature. For researchers in drug development, mastering the synthesis, handling, and application of these compounds is not just an asset—it is essential for innovating at the frontier of chemical biology and medicine.
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Sulfuryl fluoride capture and delivery enabled by metal-organic frameworks for synthesis of potential pharmaceuticals. (n.d.). American Chemical Society. Retrieved from [Link]
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Doyle, A. G., et al. (2018, March 27). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group. Retrieved from [Link]
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Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. (2018, March 27). Journal of the American Chemical Society. Retrieved from [Link]
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Synthetic Routes to Arylsulfonyl Fluorides. (2021, July 8). MDPI. Retrieved from [Link]
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Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. (n.d.). ChemRxiv. Retrieved from [Link]
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Unconventional reactivity of sulfonyl fluorides. (2024, November 13). Spiral. Retrieved from [Link]
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New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024, October 10). PubMed. Retrieved from [Link]
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Applications of sulfonyl fluorides Examples of biologically active... (n.d.). ResearchGate. Retrieved from [Link]
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Sulfonyl fluoride synthesis by fluorination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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p-Toluenesulfonyl fluoride - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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TOLUENE-2,4-DISULFONAMIDE. (n.d.). gsrs. Retrieved from [Link]
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NMR Solvent Data Chart. (n.d.). CK Gas. Retrieved from [Link]
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